molecular formula C19H16N2O5 B2485854 3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide CAS No. 325988-13-4

3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide

Cat. No. B2485854
M. Wt: 352.346
InChI Key: WIIKUSWDSSSANA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The exploration of 3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide centers on its synthetic routes, molecular constitution, reaction behaviors, and both physical and chemical characteristics. This compound is part of a wider class of chemicals known for their intriguing structural attributes and potential applications across various fields, excluding direct drug-related applications or side effects.

Synthesis Analysis

The synthesis of related naphthalene carboxamide derivatives involves complex reactions, including Friedel-Crafts acylation, condensation, and nitration processes. For example, the preparation of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, which share a structural resemblance, utilized elemental analysis, IR, and NMR spectroscopy for characterization (Özer, Arslan, VanDerveer, & Külcü, 2009).

Molecular Structure Analysis

Molecular structure determination of these compounds often employs techniques such as X-ray crystallography, showcasing their complex spatial arrangements. For instance, the crystal structure analysis of related compounds has provided insight into their conformation and the stabilization mechanisms via intramolecular hydrogen bonding (Özer et al., 2009).

Chemical Reactions and Properties

Chemical reactions, including the interaction with radicals and the behavior under photolysis, reveal the reactivity and stability of naphthalene derivatives. Studies have shown that naphthalene and biphenyl undergo gas-phase reactions with OH radicals, indicating the influence of nitro substituents on reactivity (Atkinson, Arey, Zielińska, & Aschmann, 1987).

Physical Properties Analysis

The physical properties, including crystallinity and solubility, are pivotal for understanding the material characteristics of these compounds. For example, polymers derived from bis(phenoxy)naphthalene-containing diamines, related to the target compound, exhibit high thermal stability and solubility in various organic solvents (Yang & Chen, 1993).

Chemical Properties Analysis

The chemical properties, such as electrochromic behavior and antiestrogenic activity, are essential for potential applications. Studies on related naphthalene derivatives have highlighted their redox-active and electrochromic properties, useful for sensor applications (Hsiao & Han, 2017).

Scientific Research Applications

  • Antibacterial and Herbicidal Activity :

    • Compounds similar to 3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide have shown significant biological activity, including antibacterial properties against Staphylococcus strains and methicillin-resistant strains, as well as herbicidal activity related to the inhibition of photosynthetic electron transport in spinach chloroplasts (Kos et al., 2013).
  • Unique Solvent-Dependent Fluorescence :

    • Nitro-group-containing π-conjugated naphthalene derivatives, similar to the compound , have been found to exhibit unique solvent-dependent fluorescence. This property is particularly notable for environmental fluorescence sensor applications (Hachiya et al., 2013).
  • Structural Studies and Nucleophile-Electrophile Interactions :

    • Investigations into 1,8-disubstituted naphthalenes, which include structures similar to 3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide, have revealed insights into nucleophile-electrophile interactions and molecular distortions, which are important for understanding chemical reactivity (Schweizer et al., 1978).
  • Electrochemical Behavior :

    • The electrochemical behavior of derivatized carbon powder with functional groups similar to 3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide has been characterized, suggesting potential applications in electrochemistry and sensor technology (Pandurangappa & Ramakrishnappa, 2006).
  • Photophysical Characterization for Organic Light Emitting Diodes :

    • The synthesis and photophysical characterization of organotin compounds derived from Schiff bases, similar in structure to 3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide, show potential applications in the development of organic light emitting diodes (García-López et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and tests of its biological activity .

properties

IUPAC Name

3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-25-17-8-7-14(21(23)24)11-16(17)20-19(22)15-9-12-5-3-4-6-13(12)10-18(15)26-2/h3-11H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIKUSWDSSSANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.